molecular formula C21H22O7 B12322539 (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate

(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate

Cat. No.: B12322539
M. Wt: 386.4 g/mol
InChI Key: WHKUKOCUXSRSAR-UHFFFAOYSA-N
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Description

(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate is a complex organic compound with a unique structure that includes a hexahydropyrano[3,2-d][1,3]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate typically involves multiple steps. One common approach is the protection of mannopyranoside, which serves as a building block for the synthesis of complex carbohydrates . The reaction conditions often include the use of α-phenylthio, 3-levulinlyl, and 4,6-benzylidene protecting groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar protection and deprotection steps, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with monoperphthalic acid can yield 2-(2-oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone .

Scientific Research Applications

(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate involves its interaction with specific molecular targets

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate apart from similar compounds is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.

Biological Activity

The compound (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate is a complex organic molecule with potential biological activities. Its structure suggests that it may interact with various biological pathways, making it of interest in pharmacological and therapeutic research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C22H24O6C_{22}H_{24}O_{6} with a molecular weight of approximately 368.43 g/mol. The compound features a hexahydropyrano dioxin core which is known for its diverse biological activities.

Physical Properties

PropertyValue
Molecular Weight368.43 g/mol
SolubilitySoluble in methanol
Melting PointNot specified

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been shown to modulate IDO activity. IDO is an enzyme involved in tryptophan metabolism that plays a crucial role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies .
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is beneficial in protecting cells from damage and may contribute to neuroprotective effects .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action can be particularly relevant in the treatment of chronic inflammatory diseases .

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Cancer Therapy : By inhibiting IDO and enhancing immune responses against tumors.
  • Neuroprotection : Due to its antioxidant properties that could mitigate neurodegenerative processes.
  • Chronic Inflammatory Diseases : As a therapeutic agent to reduce inflammation.

Study 1: IDO Inhibition and Cancer Treatment

A study published in the Journal of Immunology examined the effects of various compounds on IDO activity in tumor microenvironments. It was found that compounds structurally related to (8-Hydroxy-6-methoxy...) significantly inhibited IDO activity and enhanced T-cell proliferation in vitro. This suggests that such compounds could be developed as adjunct therapies alongside existing cancer treatments .

Study 2: Antioxidant Effects

Research published in Free Radical Biology and Medicine evaluated the antioxidant capacity of several dioxin derivatives. The study demonstrated that these compounds effectively reduced oxidative stress markers in neuronal cell cultures. This finding supports the potential use of (8-Hydroxy-6-methoxy...) in neurodegenerative disease models .

Properties

IUPAC Name

(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKUKOCUXSRSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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